molecular formula C15H20O4 B1164466 4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one CAS No. 1232676-22-0

4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

Cat. No.: B1164466
CAS No.: 1232676-22-0
M. Wt: 264.32 g/mol
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Description

Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature

6β-Hydroxytomentosin belongs to the extensive class of sesquiterpene lactones, which are characterized by their fifteen-carbon backbone structure derived from three isoprene units. The compound's systematic International Union of Pure and Applied Chemistry name, (3aS,4S,7S,8aR)-4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one, reflects its complex stereochemical configuration and functional group arrangement. This nomenclature indicates the presence of multiple stereocenters, specifically at positions 3a, 4, 7, and 8a, which contribute to the compound's three-dimensional structure and potential biological activity.

The compound is classified within the broader category of lipids and lipid-like molecules, specifically under prenol lipids and terpene lactones. More precisely, it falls under the subcategory of sesquiterpene lactones, which are distinguished by their characteristic lactone ring structure fused with various carbocyclic frameworks. The sesquiterpene lactones can be divided into several main classes including germacranolides, heliangolides, guaianolides, pseudoguaianolides, hypocretenolides, and eudesmanolides. Within this classification system, 6β-Hydroxytomentosin exhibits structural features that align it with specific sesquiterpene lactone subfamilies.

The molecular structure of 6β-Hydroxytomentosin incorporates several distinctive features that define its chemical identity. The compound contains a cycloheptafuran core structure, which represents a relatively uncommon arrangement among natural products. The presence of the hydroxyl group at the 6β position is particularly significant, as this substitution pattern influences both the compound's chemical reactivity and its potential biological interactions. The 3-oxobutyl side chain provides additional structural complexity and represents a site for potential chemical modification or biological recognition.

Chemical Property Value
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Exact Mass 264.13615911 g/mol
International Union of Pure and Applied Chemistry Name (3aS,4S,7S,8aR)-4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Chemical Abstracts Service Number 1232676-22-0
Canonical Simplified Molecular Input Line Entry System CC1CC2C(C(C=C1CCC(=O)C)O)C(=C)C(=O)O2

Historical Context of Sesquiterpene Lactone Research

The investigation of sesquiterpene lactones has a rich historical foundation that spans more than a century of scientific research. The first sesquiterpene lactones were detected more than 100 years ago, marking the beginning of sustained scientific interest in this class of natural products. However, the systematic study of these compounds gained significant momentum during the late 1960s and early 1970s, when a close collaboration between dermatologists, chemists, and botanists led to the detection of sesquiterpene lactones as the main allergens of plants from the Compositae family.

This interdisciplinary approach proved instrumental in advancing our understanding of sesquiterpene lactones beyond their initial recognition as simple plant constituents. The collaborative efforts revealed that these compounds served as important taxonomic markers in plant classification systems, providing chemists and botanists with valuable tools for understanding plant relationships and evolutionary patterns. The development of analytical techniques during this period enabled researchers to isolate, purify, and characterize individual sesquiterpene lactones with increasing precision and accuracy.

The historical timeline of plant metabolite isolation reveals that the period of pure plant substance research in chemistry began in 1770 with the isolation of tartaric acid from wine. The era of alkaloids commenced in 1803 when narcotine was discovered and published, establishing a foundation for the systematic investigation of bioactive plant compounds. By 1820, when solanine was isolated, pharmaceutical chemistry had already begun dealing with an increasing number of natural plant-derived substances as organic medicines or reagents. This historical progression laid the groundwork for the eventual focus on sesquiterpene lactones as a distinct class of bioactive natural products.

The development of the sesquiterpene lactone mix in the 1980s represented a significant milestone in the field. This screening agent, consisting of equimolar amounts of alantolactone, costunolide, and dehydrocostus lactone, was developed specifically for detecting Compositae sensitization. The implementation of this standardized approach enabled researchers to conduct systematic studies of sesquiterpene lactone occurrence and biological activity across different plant species and populations.

Significance in Natural Product Chemistry

Sesquiterpene lactones, including 6β-Hydroxytomentosin, occupy a position of exceptional importance within the broader field of natural product chemistry due to their remarkable structural diversity and widespread biological activities. These compounds represent one of the most prevalent and biologically significant classes of secondary metabolites present in the plant kingdom, with over 5000 known compounds documented in the scientific literature. The Asteraceae family, which represents the most diverse and prolific plant family in the world, serves as the primary source of sesquiterpene lactones, where they can be found almost ubiquitously.

The biosynthetic pathways leading to sesquiterpene lactone formation demonstrate the sophisticated chemical machinery employed by plants to generate structurally complex molecules. These compounds derive from two main precursors, isopentenyl diphosphate and dimethylallyl diphosphate, which can be generated in plants via either the mevalonate pathway occurring within the cytosol or the 2-C-methyl-D-erythritol pathway occurring in the chloroplasts. The conversion of these precursors into farnesyl diphosphate by farnesyl diphosphate synthase represents a critical step in sesquiterpene lactone biosynthesis.

The cyclization of farnesyl diphosphate by germacrene A synthase into germacrene A is considered the first step towards sesquiterpene lactone production. Subsequent oxidation by cytochrome P450 enzymes, particularly germacrene A oxidase, converts germacrene A into germacrene A acid, which can be further modified to produce different subclasses of sesquiterpene lactones with the characteristic fifteen-carbon backbone structure. This biosynthetic complexity underscores the evolutionary pressure that has driven the development of these sophisticated metabolic pathways in plants.

The ecological significance of sesquiterpene lactones extends far beyond their chemical complexity. These compounds serve crucial functions in plant physiology, acting as deterrents, defense compounds, allelochemicals, and agents that attract pollinators. They represent one of the main constituents of latex in latex-producing plants and frequently function as potent antimicrobial agents as well as antifeedants to chewing insects and birds. The specific array of sesquiterpene lactones produced by a plant species contributes significantly to the plant's chemical identity and its interactions with other organisms in its ecosystem.

Biological Function Mechanism Ecological Impact
Antimicrobial Activity Cell wall disruption in fungi and bacteria Protection against pathogenic microorganisms
Allelopathy Chemical signaling with other plants Competitive advantage in plant communities
Antifeedant Properties Deterrent effects on herbivorous insects Reduced herbivory and improved survival
Pollinator Attraction Chemical signaling compounds Enhanced reproductive success

The structural features that make sesquiterpene lactones particularly significant in natural product chemistry include the presence of α,β-unsaturated carbonyl structures with α-methylene-γ-lactone groups. The stereochemistry of the lactone group can exist in either trans or cis configuration, with the trans configuration being the most common. This α-methylene-γ-lactone group is often considered essential for many of the biological activities exhibited by sesquiterpene lactones, as it provides a reactive site for alkylation reactions with biological macromolecules.

Research has demonstrated that sesquiterpene lactones can account for a significant proportion of the dry weight of plants, with concentrations as high as three percent being recorded in certain species such as Helenium amarum. This substantial accumulation of secondary metabolites represents a considerable investment of metabolic resources by the plant, further emphasizing the important ecological and physiological roles that these compounds play in plant biology. The widespread occurrence and structural diversity of sesquiterpene lactones continue to provide natural product chemists with a rich source of novel compounds for investigation and potential pharmaceutical development.

Properties

IUPAC Name

4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-6-13-14(10(3)15(18)19-13)12(17)7-11(8)5-4-9(2)16/h7-8,12-14,17H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFQTXFRYQAIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C=C1CCC(=O)C)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Screening for Cyclization Reactions

BF3·Et2O, H2SO4, and polyphosphoric acid (PPA) were compared for furanone cyclization:

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
BF3·Et2O7046895
H2SO425124588
PPA10027290

BF3·Et2O offers a balance of yield and purity, while PPA requires higher temperatures but shorter reaction times.

Solvent Effects on Pechmann Condensation

Polar aprotic solvents (DMF, DMSO) improve solubility but promote side reactions. Non-polar solvents (toluene, xylene) enhance regioselectivity:

SolventDielectric ConstantYield (%)
Toluene2.465
DMF36.732
DMSO46.728

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3420 cm⁻¹ (O-H), 1775 cm⁻¹ (furanone C=O), 1660 cm⁻¹ (α,β-unsaturated ketone).

  • 1H NMR (CDCl3): δ 5.72 (s, 1H, H-3), 4.12 (m, 1H, H-4), 2.88 (d, J=6.5 Hz, 2H, H-6), 2.45 (s, 3H, 7-CH3).

  • 13C NMR: δ 173.2 (C-2), 161.4 (C-3), 120.8 (C-3a), 103.9 (C-8a).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H2O 75:25) shows ≥98% purity at Rt=12.7 min.

Applications and Derivatives

The compound serves as a precursor to anti-inflammatory azulene derivatives via Diels-Alder reactions with furans. Hydrogenation of the methylidene group yields saturated analogs with enhanced stability .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Anticancer Activity

Xanthinin has demonstrated promising anticancer properties. A study highlighted its ability to inhibit tubulin polymerization in cancer cells. This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division. The compound has been shown to exhibit selectivity towards cancerous cells over normal cells, making it a candidate for targeted cancer therapies .

Antimicrobial Properties

Research indicates that xanthinin and its derivatives possess significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis and death .

Antioxidant Effects

Xanthinin exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This effect is particularly beneficial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented in several studies .

Pesticidal Activity

The compound has been studied for its pesticidal properties. Its application as a natural pesticide could provide an eco-friendly alternative to synthetic chemicals. Research has shown that xanthinin can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Plant Growth Promotion

In addition to its pesticidal effects, xanthinin may enhance plant growth through its bioactive compounds. Studies suggest that it can stimulate root development and increase resistance to environmental stressors .

Polymer Chemistry

Xanthinin's unique chemical structure makes it a candidate for use in polymer chemistry. It can serve as a monomer or additive in the synthesis of biodegradable polymers. These materials are essential for developing sustainable packaging solutions and reducing plastic waste .

Nanotechnology

Research into the incorporation of xanthinin into nanostructures has shown potential for creating novel drug delivery systems. These systems can enhance the bioavailability of therapeutic agents while minimizing side effects .

Data Summary Table

Application AreaSpecific UseFindings/Results
MedicinalAnticancerInhibits tubulin polymerization; selective toxicity
AntimicrobialEffective against multiple bacterial strains
AntioxidantScavenges free radicals; reduces oxidative stress
AgriculturalPesticideEco-friendly pest control; less harmful to beneficial insects
Plant growth promotionStimulates root development; enhances stress resistance
Material SciencePolymer chemistryPotential monomer for biodegradable polymers
NanotechnologyEnhances drug delivery systems

Case Studies

  • Anticancer Study : A recent study evaluated the effect of xanthinin on various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Evaluation : In vitro tests conducted on xanthinin revealed its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating its broad-spectrum antimicrobial activity.
  • Pesticide Efficacy : Field trials showed that xanthinin-based formulations reduced pest populations significantly compared to untreated controls, supporting its use as a natural pesticide.

Mechanism of Action

The mechanism by which 4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Key Observations :

  • The acetylated analog () exhibits higher molecular weight and altered solubility due to the hydrophobic acetyl group, compared to the target compound’s polar hydroxyl group .

Pharmacological Potential

The hydroxyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to acetylated analogs, though this requires validation via docking studies.

Biological Activity

4-Hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one is a complex organic compound belonging to the class of sesquiterpene lactones. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The following sections will explore its biological activities in detail, supported by relevant data tables and research findings.

  • Molecular Formula: C15H20O4
  • Molecular Weight: 264.32 g/mol
  • IUPAC Name: (3aR,7S,8aR)-6-[(1S)-1-hydroxy-3-oxobutyl]-7-methyl-3-methylidene-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
  • SMILES: CC1CC2C(CC=C1C(CC(=O)C)O)C(=C)C(=O)O2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on extracts containing this compound showed an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated that it reduced the levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Antitumor Properties

In cell line studies, the compound exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. It induced apoptosis in these cells through the activation of caspase pathways .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

Target Effect Reference
NF-kBInhibition
CYP enzymes (CYP2D6, CYP3A4)Inhibition
P-glycoproteinSubstrate/Inhibitor

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and absorption characteristics. Studies indicate a high probability of human intestinal absorption (99.35%) and a moderate likelihood of crossing the blood-brain barrier (52.50%) .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, a formulation containing this compound demonstrated a significant reduction in infection rates compared to controls. The study reported a 30% improvement in patient recovery times .

Case Study 2: Anti-inflammatory Response

A randomized controlled trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results showed a marked decrease in joint swelling and pain scores after four weeks of treatment .

Q & A

Basic: What are the recommended synthetic routes for 4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one?

Methodological Answer:
Synthesis typically involves multi-step pathways, including cyclization, oxidation, and functional group modifications. Key steps may include:

  • Cyclization: Use of Lewis acids (e.g., BF₃·Et₂O) to promote furan ring formation, as seen in analogous spirocyclic compounds .

  • Oxidation: Controlled oxidation of intermediates with agents like PCC (pyridinium chlorochromate) to introduce ketone groups .

  • Purification: High-Performance Liquid Chromatography (HPLC) or recrystallization to isolate high-purity products .

  • Example Protocol:

    StepReaction TypeConditionsYield Optimization
    1CyclizationBF₃·Et₂O, THF, 0°C → RT, 12hMonitor by TLC
    2OxidationPCC, CH₂Cl₂, 4hExcess oxidant for complete conversion
    3PurificationHPLC (C18 column, MeOH:H₂O gradient)Adjust gradient for peak resolution

Basic: How to confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:
Combine analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ 5.2–5.8 ppm for methylidene protons) .
  • Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns using High-Resolution MS (HRMS) .
  • High-Performance Liquid Chromatography (HPLC): Achieve ≥95% purity with a defined retention time .
  • Infrared (IR) Spectroscopy: Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How to optimize reaction yields for intermediates in the synthesis pathway?

Methodological Answer:
Systematically vary reaction parameters using Design of Experiments (DoE):

  • Temperature: Lower temperatures (e.g., 0°C) may reduce side reactions in cyclization steps .

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .

  • Catalyst Loading: Titrate Lewis acids (e.g., 0.1–1.0 eq. BF₃) to balance reactivity and byproduct formation .

  • Example Optimization Table:

    ParameterRange TestedOptimal ValueYield Increase
    Catalyst (BF₃)0.5–2.0 eq.1.2 eq.22% → 68%
    Reaction Time4–24h12h45% → 72%

Advanced: What strategies resolve contradictions in spectroscopic data interpretation?

Methodological Answer:
Address discrepancies through:

  • Cross-Validation: Compare NMR data with Density Functional Theory (DFT)-calculated shifts .
  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing methylidene vs. vinyl protons) .
  • Crystallography: Obtain single-crystal X-ray data for unambiguous structural assignment .
  • Case Study: A ¹³C NMR shift at δ 180 ppm initially assigned to a ketone was corrected to an α,β-unsaturated lactone via HMBC correlations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on functional group modifications and biological assays:

  • Substituent Variation: Synthesize analogs with altered methylidene, hydroxy, or oxobutyl groups .

  • In Vitro Assays: Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2), and receptor binding (radioligand assays) .

  • Computational Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

  • SAR Table:

    AnalogModificationIC₅₀ (COX-2)Notes
    ParentNone12 µMBaseline
    A3-Methyl → Ethyl8 µMImproved lipophilicity
    B6-Oxobutyl → Acetyl>50 µMLoss of H-bonding

Advanced: What computational methods predict the compound's reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess hydrolytic stability .
  • Reactivity Pathways: Identify likely degradation products via transition-state modeling (Gaussian 16) .
  • Example Prediction: DFT predicts the methylidene group undergoes [4+2] cycloaddition under thermal stress, confirmed by TGA-DSC .

Advanced: How to address stability issues under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

  • Analytical Monitoring: Use HPLC-UV/PDA to track degradation products over time .

  • Stabilizers: Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

  • Stability Data Table:

    ConditionTimePurity LossMajor Degradant
    40°C/75% RH4 weeks8%Lactone hydrolysis product
    UV light2 weeks15%Photo-oxidized furan

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